15-Keto-PGF2alpha 15-Keto-PGF2alpha 15-keto Prostaglandin F2α (15-keto PGF2α) is the first metabolite of PGF2α. in the 15-hydroxy PGDH pathway. It is one of the critical components in the goldfish and Atlantic salmon postovulatory pheromone. 15-keto PGF2α stimulates the male goldfish and salmon olfactory receptors with detection thresholds of 10-12 and 10-8 M, respectively. 15-keto PGF2α is 10-fold less active than PGF2α in decreasing rabbit intraocular pressure.
15-Keto-PGF2alpha, also known as 15-keto-PGF2a or 15-oxo PGF-2alpha, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 15-keto-PGF2alpha is considered to be an eicosanoid lipid molecule. 15-Keto-PGF2alpha is considered to be a practically insoluble (in water) and relatively neutral molecule. 15-Keto-PGF2alpha has been detected in multiple biofluids, such as blood and urine. Within the cell, 15-keto-PGF2alpha is primarily located in the membrane (predicted from logP) and cytoplasm. 15-Keto-PGF2alpha participates in a number of enzymatic reactions. In particular, 15-keto-PGF2alpha can be biosynthesized from prostaglandin F2ALPHA. 15-Keto-PGF2alpha can also be converted into 13, 14-dihydro-15-oxo-20-carboxy-PGF2alpha.
15-oxoprostaglandin F2alpha is a prostaglandin Falpha obtained by formal oxidation of the 15-hydroxy group of prostaglandin F2alpha. It derives from a prostaglandin F2alpha. It is a conjugate acid of a 15-oxoprostaglandin F2alpha(1-).
Brand Name: Vulcanchem
CAS No.: 35850-13-6
VCID: VC20811807
InChI: InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,18+,19-/m1/s1
SMILES: CCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol

15-Keto-PGF2alpha

CAS No.: 35850-13-6

Cat. No.: VC20811807

Molecular Formula: C20H32O5

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

15-Keto-PGF2alpha - 35850-13-6

Specification

Description 15-keto Prostaglandin F2α (15-keto PGF2α) is the first metabolite of PGF2α. in the 15-hydroxy PGDH pathway. It is one of the critical components in the goldfish and Atlantic salmon postovulatory pheromone. 15-keto PGF2α stimulates the male goldfish and salmon olfactory receptors with detection thresholds of 10-12 and 10-8 M, respectively. 15-keto PGF2α is 10-fold less active than PGF2α in decreasing rabbit intraocular pressure.
15-Keto-PGF2alpha, also known as 15-keto-PGF2a or 15-oxo PGF-2alpha, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 15-keto-PGF2alpha is considered to be an eicosanoid lipid molecule. 15-Keto-PGF2alpha is considered to be a practically insoluble (in water) and relatively neutral molecule. 15-Keto-PGF2alpha has been detected in multiple biofluids, such as blood and urine. Within the cell, 15-keto-PGF2alpha is primarily located in the membrane (predicted from logP) and cytoplasm. 15-Keto-PGF2alpha participates in a number of enzymatic reactions. In particular, 15-keto-PGF2alpha can be biosynthesized from prostaglandin F2ALPHA. 15-Keto-PGF2alpha can also be converted into 13, 14-dihydro-15-oxo-20-carboxy-PGF2alpha.
15-oxoprostaglandin F2alpha is a prostaglandin Falpha obtained by formal oxidation of the 15-hydroxy group of prostaglandin F2alpha. It derives from a prostaglandin F2alpha. It is a conjugate acid of a 15-oxoprostaglandin F2alpha(1-).
CAS No. 35850-13-6
Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,18+,19-/m1/s1
Standard InChI Key LOLJEILMPWPILA-AMFHKTBMSA-N
Isomeric SMILES CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O
SMILES CCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O
Canonical SMILES CCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O
Appearance Assay:≥98%A solution in methyl acetate

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